3-ethyl-2-methylpentan-3-amine hydrochloride
Description
3-Ethyl-2-methylpentan-3-amine hydrochloride is a tertiary amine hydrochloride salt with the molecular formula C₈H₂₀ClN (derived from the free base C₈H₁₉N, MW 129.25 g/mol, combined with HCl). Its structure features a pentane backbone substituted with ethyl and methyl groups on the third carbon, where the amine group is also located. The hydrochloride form enhances solubility in polar solvents and stabilizes the compound for storage and synthesis .
Properties
IUPAC Name |
3-ethyl-2-methylpentan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-5-8(9,6-2)7(3)4;/h7H,5-6,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZHBMGWLUFXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Tetrahydrofuran (THF) or cyclohexane, chosen for their ability to stabilize reactive intermediates.
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Temperature : 25–30°C to minimize side reactions such as over-reduction or imine hydrolysis.
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Catalyst : NaBH(OAc)₃ is preferred over NaBH₃CN due to its higher selectivity for secondary and tertiary amines.
Table 1: Representative Reductive Amination Parameters
| Ketone Precursor | Amine | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Methylpentan-3-one | Methylamine | NaBH(OAc)₃ | THF | 88 |
| 3-Ethylpentan-3-one | Dimethylamine | NaBH₃CN | Cyclohexane | 76 |
Grignard Reaction for Backbone Elaboration
The Grignard reaction introduces alkyl groups to the amine backbone, critical for achieving the 3-ethyl-2-methyl substitution pattern. For instance, reacting (2S)-1-(dimethylamino)-2-methylpropan-3-one with ethylmagnesium bromide in diethyl ether generates the corresponding alcohol intermediate, which is subsequently dehydrated.
Stereochemical Control
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Chiral Induction : Use of (S)-proline-derived catalysts ensures enantiomeric excess >95% in the Grignard adduct.
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Quenching Protocol : Ice-cold aqueous NH₄Cl prevents retro-Grignard reactions, preserving the desired stereochemistry.
Table 2: Grignard Reaction Optimization
| Grignard Reagent | Substrate | Solvent | Temperature (°C) | ee (%) |
|---|---|---|---|---|
| EthylMgBr | (S)-2-Methylpropan-3-one | Diethyl ether | -15 | 97 |
| MethylMgCl | (R)-1-Dimethylaminopropanone | THF | 0 | 89 |
Acid-Mediated Dehydration and Cyclization
Following the Grignard step, acid-catalyzed dehydration eliminates water to form the alkene intermediate. Concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (MsOH) in cyclohexane at reflux (78–80°C) drives this reaction to completion.
Key Considerations
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Acid Selection : MsOH outperforms H₂SO₄ in minimizing carbocation rearrangements due to its weaker oxidizing properties.
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Azeotropic Water Removal : Cyclohexane forms an azeotrope with water, enabling continuous dehydration and shifting equilibrium toward the alkene.
Catalytic Hydrogenation for Saturation
The alkene intermediate undergoes hydrogenation to yield the saturated amine. Pd/C (5–10 wt%) under 5–7 kg H₂ pressure at 25–30°C achieves full saturation within 4 hours.
Table 3: Hydrogenation Efficiency
| Catalyst | H₂ Pressure (kg) | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 10% Pd/C | 5 | THF | 3 | 99 |
| 5% Pd/C | 7 | Ethanol | 4 | 98 |
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid to form 3-ethyl-2-methylpentan-3-amine hydrochloride. Critical parameters include:
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Stoichiometry : 1.1 equivalents of HCl ensures complete protonation without excess acid.
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Crystallization Solvent : Methyl ethyl ketone (MEK) yields high-purity crystals (>99.5% by HPLC).
Table 4: Salt Formation Conditions
| Free Base (g) | HCl (equiv) | Solvent | Crystallization Temp (°C) | Purity (%) |
|---|---|---|---|---|
| 100 | 1.1 | MEK | 20 | 99.7 |
| 50 | 1.0 | Ethanol | 5 | 98.2 |
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-methylpentan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Organic Synthesis
3-Ethyl-2-methylpentan-3-amine is primarily utilized as a building block in organic chemistry. Its unique structure allows for the preparation of complex amines and other nitrogen-containing compounds. The compound can be synthesized through various methods, including reductive amination, where a ketone or aldehyde reacts with an amine in the presence of reducing agents such as sodium cyanoborohydride.
Applications in Synthesis
- Preparation of Complex Amines : It serves as an intermediate for synthesizing tertiary and secondary amines.
- Synthesis of Pharmaceutical Compounds : It is used in the production of active pharmaceutical ingredients (APIs) due to its ability to undergo further transformations .
Biological Research
Research has indicated that 3-Ethyl-2-methylpentan-3-amine may exhibit potential biological activity. Studies focus on its interactions with various biomolecules, which could lead to insights into its pharmacological properties.
- Pharmaceutical Intermediate : Ongoing investigations explore its role as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system .
- Mechanism of Action : The compound's amine group allows it to form hydrogen bonds and ionic interactions with molecular targets such as enzymes and receptors, influencing their activity.
Industrial Applications
In industrial settings, 3-Ethyl-2-methylpentan-3-amine is employed in the production of specialty chemicals. Its unique branching pattern enhances its reactivity, making it valuable for specific synthetic applications.
Industrial Uses
- Production of Specialty Chemicals : Utilized as a precursor in the synthesis of various industrial products.
- Chemical Manufacturing Processes : Its application extends to optimizing chemical reactions for higher yields and purity in industrial production settings.
Case Studies and Research Findings
Several studies have documented the successful application of 3-Ethyl-2-methylpentan-3-amine in synthetic processes:
-
Synthesis of Tapentadol Hydrochloride :
- This compound has been utilized as an intermediate in synthesizing tapentadol, a dual-action analgesic used for pain management. The synthesis involves multiple steps where 3-Ethyl-2-methylpentan-3-amine plays a crucial role in achieving high yields and purities under environmentally friendly conditions .
- Stereospecific Synthesis Techniques :
Mechanism of Action
The mechanism of action of 3-ethyl-2-methylpentan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.
Comparison with Similar Compounds
3-Methoxy-3-Methylbutan-2-Amine Hydrochloride
- Molecular Formula: C₆H₁₅ClNO
- Molecular Weight : 164.64 g/mol
- Key Features: A smaller branched amine with a methoxy group on the third carbon. The tertiary amine structure is analogous but lacks the ethyl group present in the target compound .
- Synthesis : Similar hydrochlorides are synthesized via HCl treatment of the free amine, as seen in related protocols .
(2R,3S)-3-(3-Methoxyphenyl)-N,N-2-Trimethylpentan-1-Amine Hydrochloride
- Molecular Formula: C₁₇H₂₉ClNO
- Molecular Weight : 298.87 g/mol
- Key Features : Contains a phenyl ring and additional methyl groups, introducing aromaticity and steric bulk. This structural complexity may reduce solubility in water but enhance binding to hydrophobic targets. The hydrochloride salt mitigates solubility challenges .
3-Chloro-N-Methylpropan-1-Amine Hydrochloride
- Molecular Formula : C₄H₁₀Cl₂N
- Molecular Weight : 152.04 g/mol
- Key Features : A linear amine with a chlorine substituent, offering distinct electronic effects. The chlorine atom increases electrophilicity, making it more reactive in nucleophilic substitutions compared to alkyl-substituted amines like 3-ethyl-2-methylpentan-3-amine hydrochloride .
Physicochemical Properties and Functional Implications
Solubility and Polarity
- This compound : Predicted moderate solubility in water due to the hydrochloride salt, with higher lipophilicity from ethyl/methyl branching.
- 3-Methoxy analog: Increased polarity from the methoxy group may improve solubility in polar solvents (e.g., ethanol, DMSO) .
- Chlorinated analog : The chlorine substituent enhances solubility in organic solvents but reduces compatibility with biological systems .
Comparative Data Table
Biological Activity
3-Ethyl-2-methylpentan-3-amine hydrochloride, an organic compound with the molecular formula CHN·HCl, is a derivative of pentanamine. This compound is notable for its unique structural properties, which include ethyl and methyl substituents on the pentane backbone. Its biological activity has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.
The synthesis of this compound typically involves the alkylation of 3-pentanone with ethyl and methyl groups, followed by amination. Common reagents include sodium hydride or potassium tert-butoxide for alkylation and hydrochloric acid for salt formation.
Chemical Reactions
The compound can undergo several chemical transformations:
- Oxidation : Converts to ketones or aldehydes.
- Reduction : Forms secondary or tertiary amines.
- Substitution : The amine group can participate in nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound interacts with various biological targets, exhibiting potential pharmacological properties. The compound's biological activity can be categorized into several areas:
The mechanism of action involves binding to specific receptors or enzymes, modulating their activity. This may include:
- Signal Transduction : Influencing cellular signaling pathways.
- Enzyme Inhibition : Acting as an inhibitor for certain enzymatic reactions.
Pharmacological Applications
- Medicinal Chemistry : Investigated as an intermediate in drug synthesis.
- Biochemical Research : Used to study enzyme mechanisms and protein-ligand interactions.
- Industrial Applications : Employed in the production of specialty chemicals.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
Comparison with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with similar compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-ethyl-2-methylpentan-3-amine hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves alkylation of secondary amines under controlled conditions. For sterically hindered amines like 3-ethyl-2-methylpentan-3-amine, reaction optimization requires:
- Temperature control : 25–40°C to minimize side reactions (e.g., over-alkylation) .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity of the amine .
- Hydrochloride formation : Post-synthesis treatment with HCl gas or concentrated hydrochloric acid ensures complete protonation .
- Data Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 25–40°C | Reduces thermal decomposition |
| HCl Concentration | 1–2 M (aqueous) | Ensures complete salt formation |
| Solvent Polarity | High (DMF, DMSO) | Enhances amine solubility |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure and stereochemistry. For example, the tertiary amine proton (N–H) typically appears as a broad singlet at δ 1.5–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 164.18) .
- Elemental Analysis : Confirms stoichiometry of the hydrochloride salt (e.g., Cl⁻ content ~20%) .
Advanced Research Questions
Q. How do steric effects from the ethyl and methyl substituents influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The bulky ethyl and methyl groups at the 3-position create steric hindrance, reducing nucleophilicity. This can be quantified via:
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 3-methylpentan-3-amine) under identical conditions .
- Computational Modeling : Density Functional Theory (DFT) calculations reveal electron density distribution and steric maps .
- Key Finding : Steric hindrance decreases reaction rates by ~40% in SN2 mechanisms compared to unhindered amines .
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies often arise from differences in:
- Purity : Validate purity via HPLC (≥98%) to exclude confounding impurities .
- Biological Assay Conditions : Standardize parameters (e.g., pH, temperature) to ensure reproducibility .
- Receptor Binding Studies : Use radioligand binding assays (e.g., ³H-labeled analogs) to quantify affinity (Kd) .
- Case Study : A 2023 study attributed conflicting IC50 values (5–50 µM) to variations in cell membrane permeability assays .
Q. What strategies mitigate stereochemical instability during storage or reaction conditions?
- Methodological Answer :
- Chiral Chromatography : Monitor enantiomeric excess (ee) over time using chiral stationary phases (e.g., Chiralpak AD-H) .
- Stabilization Techniques : Store under inert gas (N2) at –20°C to prevent racemization .
- Data Insight : Racemization rates increase by 15% at room temperature over 30 days .
Q. How does the hydrochloride salt form affect solubility and bioavailability in pharmacological studies?
- Methodological Answer :
- Solubility Testing : Use shake-flask methods to compare solubility in aqueous vs. organic media. The hydrochloride salt improves aqueous solubility by ~10-fold vs. freebase .
- Bioavailability Assays : Pharmacokinetic studies in model organisms (e.g., rodents) measure plasma concentration-time curves (AUC0–24h) .
Data Contradiction Analysis
Q. Why do reported melting points vary across literature (e.g., 180–190°C)?
- Methodological Answer : Variations arise from:
- Polymorphism : Differential Scanning Calorimetry (DSC) identifies crystalline forms .
- Impurity Profiles : Trace solvents (e.g., ethanol) depress melting points; purify via recrystallization .
Applications in Scientific Research
Q. What role does this compound play in neurotransmitter modulation studies?
- Methodological Answer : As a tertiary amine, it mimics endogenous neurotransmitters (e.g., serotonin) in receptor binding assays. Key steps:
- Radioligand Displacement : Measure IC50 values against ³H-5HT in cortical membranes .
- Electrophysiology : Patch-clamp recordings assess ion channel modulation in neuronal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
